molecular formula C25H24N2O3S B2667264 (3E)-1-(4-methylbenzyl)-3-{[(4-methylbenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893312-89-5

(3E)-1-(4-methylbenzyl)-3-{[(4-methylbenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2667264
CAS No.: 893312-89-5
M. Wt: 432.54
InChI Key: LXWYKVLFUZNXDF-LFVJCYFKSA-N
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Description

The compound “(3E)-1-(4-methylbenzyl)-3-{[(4-methylbenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide” is a structurally complex benzothiazinone derivative characterized by a 1,2-benzothiazin-4-one core modified with two 4-methylbenzyl substituents and a conjugated enamine moiety. The 2,2-dioxide functional group enhances its electrophilic character, making it a reactive enol nucleophile in multicomponent reactions (MCRs) . Its E-configuration at the C3 position is critical for stabilizing the planar conjugated system, which influences both its reactivity and crystallographic packing behavior .

Properties

IUPAC Name

(3E)-1-[(4-methylphenyl)methyl]-3-[[(4-methylphenyl)methylamino]methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c1-18-7-11-20(12-8-18)15-26-16-24-25(28)22-5-3-4-6-23(22)27(31(24,29)30)17-21-13-9-19(2)10-14-21/h3-14,16,26H,15,17H2,1-2H3/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWYKVLFUZNXDF-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3E)-1-(4-methylbenzyl)-3-{[(4-methylbenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a member of the benzothiazine family, known for its diverse biological activities. This article explores its biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C25H24N2O4S
  • Molecular Weight : 448.54 g/mol
  • CAS Number : 892302-45-3

The compound features a complex structure that includes a benzothiazine core with various substituents that enhance its biological activity. The presence of methylbenzyl groups contributes to its lipophilicity, which may influence its interaction with cellular membranes and biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Escherichia coli0.23 - 0.71 mg/mL0.46 - 0.95 mg/mL
Bacillus cereus0.18 mg/mL0.24 mg/mL
Staphylococcus aureus0.35 mg/mL0.50 mg/mL

These findings indicate that the compound exhibits significant antibacterial activity, particularly against Bacillus cereus, which was found to be the most sensitive strain in the study .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxic effects of the compound on A-431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cells, it demonstrated promising results with an IC50 value lower than that of the standard drug doxorubicin .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Reference Drug IC50 (µM)
A-431<5~10
Jurkat<5~12

The molecular dynamics simulations indicated that the compound interacts primarily through hydrophobic contacts with target proteins, which is crucial for its cytotoxic activity .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown anti-inflammatory effects in vitro. Compounds derived from similar benzothiazine structures have been reported to inhibit inflammatory pathways effectively.

Table 3: Anti-inflammatory Activity Data

CompoundConcentration Range (µM)Effectiveness (%)
(3E)-Compound33.2 - 82.9Significant

This data suggests that derivatives of benzothiazine could serve as potential therapeutic agents in managing inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Benzothiazinone Family

The compound belongs to a broader class of 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide derivatives. Key structural analogues include:

1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide: Substituent: Ethyl group at N1. Reactivity: Participates in MCRs with aldehydes and active methylene nitriles to form 2-amino-4H-pyrans or bis-adduct salts, depending on the nitrile used (e.g., malononitrile vs. ethyl cyanoacetate) . Comparison: The ethyl group’s smaller size compared to 4-methylbenzyl reduces steric hindrance, favoring pyrans over bis-adducts. In contrast, the bulkier 4-methylbenzyl substituent in the target compound may slow reaction kinetics but enhance crystallinity .

(3E)-3-{[(3-Chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide: Substituent: 3-Chloro-2-methylphenyl group instead of 4-methylbenzyl.

3,3-Dichloro-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide: Substituent: Dichloro groups at C3. Reactivity: The chlorine atoms stabilize the enol tautomer, altering regioselectivity in MCRs. This contrasts with the target compound’s unsubstituted enamine system, which favors Knoevenagel-type condensations .

Reactivity in Multicomponent Reactions

The target compound shares a common reactivity profile with other benzothiazinone derivatives, acting as an enol nucleophile in MCRs. Key differences include:

  • Product Selectivity: With malononitrile, the target compound forms fused 2-amino-4H-pyrans, analogous to 1-ethyl derivatives. However, steric effects from the 4-methylbenzyl group may reduce yields compared to smaller substituents . With ethyl cyanoacetate, selectivity diminishes, leading to bis-adduct salts (e.g., triethylammonium salts) instead of pyrans. This mirrors behavior observed in ethyl-substituted analogues but is less pronounced due to the stabilizing effect of aromatic substituents .
  • Mechanistic Pathways: The proposed mechanism involves initial Knoevenagel condensation followed by cyclization. Bulky 4-methylbenzyl groups may slow the cyclization step, favoring side reactions such as bis-adduct formation .

Crystallographic and Physicochemical Properties

  • Crystallinity : The 4-methylbenzyl groups enhance crystal packing via π-π interactions, as observed in related compounds . This contrasts with ethyl-substituted derivatives, which often require co-crystallization with solvents .
  • Hydrogen Bonding: The enamine NH group participates in intermolecular hydrogen bonds, similar to analogues like (E)-4-(2-chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione. However, the absence of electronegative substituents (e.g., Cl) reduces hydrogen-bond strength compared to halogenated derivatives .

Data Tables

Table 1: Structural Comparison of Benzothiazinone Derivatives

Compound Name Substituents Key Reactivity in MCRs Dominant Product Type
Target Compound 4-Methylbenzyl (N1, enamine) Fused 2-amino-4H-pyrans Pyrans or bis-adduct salts
1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide Ethyl (N1) High pyran selectivity Pyrans
3,3-Dichloro-1-ethyl derivative Dichloro (C3), ethyl (N1) Stabilized enol tautomer Regioselective adducts
(3E)-3-{[(3-Chloro-2-methylphenyl)amino]... 3-Chloro-2-methylphenyl (enamine) Enhanced electrophilicity Accelerated Knoevenagel steps

Table 2: Reaction Outcomes with Active Methylene Nitriles

Active Nitrile Target Compound Product 1-Ethyl Derivative Product
Malononitrile Fused 2-amino-4H-pyrans Fused 2-amino-4H-pyrans
Ethyl cyanoacetate Bis-adduct salts Pyrans with reduced selectivity
Nitroethane No reaction (steric hindrance) Pyrans (low yield)

Research Findings and Implications

  • The 4-methylbenzyl substituents confer steric and electronic effects that moderate reactivity relative to smaller alkyl or halogenated analogues. This balance makes the compound a versatile but selectivity-challenged candidate for MCRs .
  • Crystallographic studies (e.g., using SHELX or ORTEP-3) are critical for resolving conformational details, particularly the E-configuration and hydrogen-bonding networks .

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